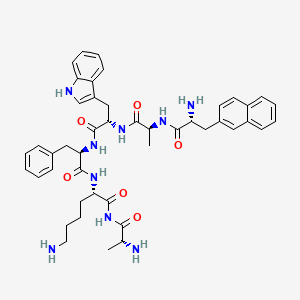
Pralmorelin;GHRP-2 Acetate;D-Ala-D--Nal-Ala-Trp-D-Phe-Lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an analogue of met-enkephalin and has the amino acid sequence D-Alanyl-3-(naphthalen-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide . Pralmorelin is primarily used as a diagnostic agent for assessing growth hormone deficiency and has been investigated for its potential therapeutic applications in treating conditions like short stature and growth hormone deficiency .
準備方法
Pralmorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route for Pralmorelin includes the following steps:
Coupling: The protected amino acids are coupled to the growing peptide chain on the resin using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using techniques like HPLC to obtain the final product.
Industrial production methods for Pralmorelin involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity. This includes using automated peptide synthesizers and advanced purification techniques .
化学反応の分析
Pralmorelin undergoes various chemical reactions, including:
Oxidation: Pralmorelin can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to reduce disulfide bonds in Pralmorelin, if present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and substitution reagents like amino acid derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pralmorelin has a wide range of scientific research applications, including:
Chemistry: Pralmorelin is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Pralmorelin is used to study the regulation of growth hormone secretion and its effects on various physiological processes.
作用機序
Pralmorelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and pituitary gland. This binding activates intracellular signaling pathways involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). This cascade leads to the influx of calcium ions into the pituitary cells, which is critical for the exocytosis of growth hormone-containing vesicles . Additionally, Pralmorelin enhances growth hormone release by increasing the transcription of the growth hormone gene and modulating feedback loops that regulate growth hormone levels .
類似化合物との比較
Pralmorelin is similar to other growth hormone-releasing peptides like Tesamorelin and Ipamorelin. it has unique properties that set it apart:
Tesamorelin: Tesamorelin is a synthetic peptide that stimulates growth hormone secretion from the pituitary gland and is used to treat HIV-associated lipodystrophy. Unlike Pralmorelin, Tesamorelin specifically acts on the growth hormone-releasing hormone receptor.
Ipamorelin: Ipamorelin mimics the natural hormone ghrelin and promotes the release of growth hormone without affecting cortisol levels.
These comparisons highlight Pralmorelin’s unique mechanism of action and its potential advantages in specific therapeutic applications.
特性
分子式 |
C45H55N9O6 |
|---|---|
分子量 |
818.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-2-aminopropanoyl]hexanamide |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)40(55)54-43(58)37(18-10-11-21-46)51-44(59)38(24-29-12-4-3-5-13-29)53-45(60)39(25-33-26-49-36-17-9-8-16-34(33)36)52-41(56)28(2)50-42(57)35(48)23-30-19-20-31-14-6-7-15-32(31)22-30/h3-9,12-17,19-20,22,26-28,35,37-39,49H,10-11,18,21,23-25,46-48H2,1-2H3,(H,50,57)(H,51,59)(H,52,56)(H,53,60)(H,54,55,58)/t27-,28+,35-,37+,38-,39+/m1/s1 |
InChIキー |
VJBAWMTTYDQWBO-MQENXCALSA-N |
異性体SMILES |
C[C@H](C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)N |
正規SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
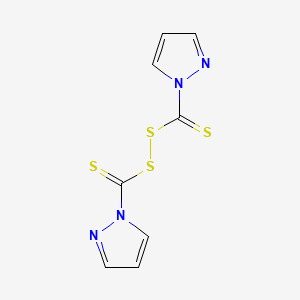
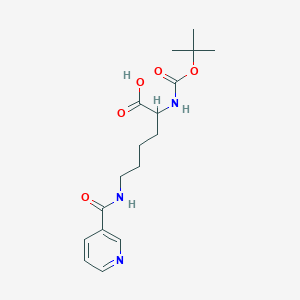
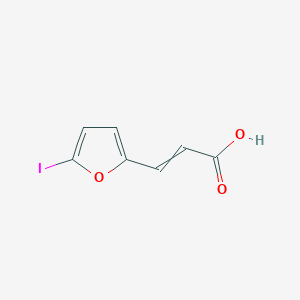
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
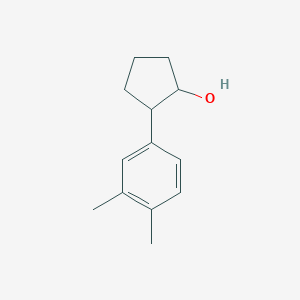
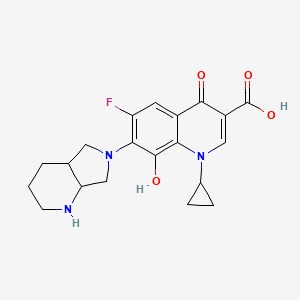
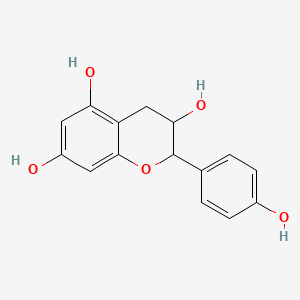


![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
